(4-Phenylcyclohexyl)methanamine

Opioid Pharmacology Analgesic Development Serotonin Transporter (SERT)

(4-Phenylcyclohexyl)methanamine (CAS 801212-34-0) is a primary amine and key member of the arylcyclohexylamine class. Its core structure, featuring a cyclohexyl ring substituted with a phenyl group and a methanamine group, serves as a foundational scaffold for designing ligands with activity at a range of central nervous system (CNS) targets, including NMDA receptors and monoamine transporters.

Molecular Formula C13H19N
Molecular Weight 189.302
CAS No. 801212-34-0
Cat. No. B2429087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenylcyclohexyl)methanamine
CAS801212-34-0
Molecular FormulaC13H19N
Molecular Weight189.302
Structural Identifiers
SMILESC1CC(CCC1CN)C2=CC=CC=C2
InChIInChI=1S/C13H19N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10,14H2
InChIKeyCULUUPJKELOFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Phenylcyclohexyl)methanamine (CAS 801212-34-0): Sourcing Guide for a Versatile Arylcyclohexylamine Scaffold in CNS Drug Discovery


(4-Phenylcyclohexyl)methanamine (CAS 801212-34-0) is a primary amine and key member of the arylcyclohexylamine class [1]. Its core structure, featuring a cyclohexyl ring substituted with a phenyl group and a methanamine group, serves as a foundational scaffold for designing ligands with activity at a range of central nervous system (CNS) targets, including NMDA receptors and monoamine transporters [1]. It is commercially available for research and development, typically as a liquid with a purity of 98% [2].

Understanding Why (4-Phenylcyclohexyl)methanamine Cannot Be Interchanged with Close Analogs


Despite belonging to the same arylcyclohexylamine class, minor structural variations can drastically alter a compound's pharmacological profile, precluding simple substitution. For instance, the position of the phenyl and amine substituents on the cyclohexane ring profoundly impacts target engagement. While the 1-phenylcyclohexylamine (PCA) scaffold is known for NMDA receptor antagonism [1], the 4-phenylcyclohexyl motif has been identified as a key pharmacophore for achieving dual activity at both NMDA receptors and monoamine transporters (SERT, DAT, NET), a property not inherent to all arylcyclohexylamines [2]. Furthermore, the specific linker length between the amine and phenyl groups is critical for sub-type selectivity, with a distance of four to five bond lengths being optimal for high affinity at the GluN2B subunit of the NMDA receptor [3].

Quantitative Evidence for (4-Phenylcyclohexyl)methanamine: Head-to-Head Comparisons and Cross-Study Data


Target Engagement Profile: Opioid vs. Monoamine Transporter Affinity for 4-Phenyl-AH-7921 (AP01)

A 4-phenyl-substituted derivative, AP01, exhibits a distinct target engagement profile compared to classic opioids, demonstrating a 4 nM affinity for the serotonin transporter (SERT), which is a higher level of potency at this receptor than most other opioids [1]. Its primary opioid receptor affinities were measured as 60 nM for MOR and 34 nM for KOR [1].

Opioid Pharmacology Analgesic Development Serotonin Transporter (SERT)

NMDA Receptor Subtype Selectivity: Comparing GluN2B Affinity of Conformationally Restricted Analogs

Conformational restriction of the phenylcyclohexylamine scaffold influences NMDA receptor subtype selectivity. The phenylcyclohexylamine cis-6h exhibits a very high affinity for GluN2B-containing NMDA receptors with a Ki of 2.3 nM, comparable to the high-affinity 4-benzylpiperidine 6g (Ki = 2.9 nM) [1]. However, a separate study on a different series found that a conformationally restricted 4-phenylcyclohexyl derivative (compound 31) had a Ki of 10 nM for the NR2B subtype, which was less potent than a 4-phenylbutyl derivative (Ki = 5.4 nM) but conferred a different off-target profile, including interaction with sigma-1 (Ki = 33 nM) and sigma-2 (Ki = 82 nM) receptors [2].

NMDA Receptor GluN2B Subunit Selectivity

Analgesic Activity Profile: Differentiated from Standard Analgesics

In preclinical pain models, 4-phenylcyclohexyl derivatives exhibit a distinct analgesic profile. Pharmacological studies using the phenylquinone writhing test showed that 4-phenylcyclohexyl derivatives possess clear analgesic activity, which was more accentuated than other related compounds [1]. Importantly, these compounds were devoid of sympathomimetic activity on the cardiovascular system and did not produce anorexic effects, differentiating them from stimulant-like analgesics [1].

Analgesic Pain Models Pharmacology

Anticonvulsant Efficacy: Therapeutic Index of Related 1-Phenylcyclohexylamine (PCA) Scaffolds

While direct data for (4-phenylcyclohexyl)methanamine is limited, its close structural relative, 1-phenylcyclohexylamine (PCA), serves as a baseline for anticonvulsant potential. PCA exhibits an ED50 of 7.0 mg/kg in the mouse maximal electroshock (MES) seizure test, with a therapeutic index (TD50/ED50) of 2.3, which is lower than that of common anticonvulsants like valproic acid (1.6) but less favorable than phenytoin (6.9) or carbamazepine (8.1) [1]. This highlights the narrow therapeutic window of the parent PCA scaffold, underscoring the need for analogs with improved selectivity and reduced motor toxicity.

Anticonvulsant Epilepsy Therapeutic Index

Recommended Applications for (4-Phenylcyclohexyl)methanamine Based on Evidence


Multi-Target CNS Drug Discovery: Antidepressant and Beyond

This compound is a proven starting point for designing novel, multi-target antidepressants. The 4-phenylcyclohexyl scaffold is central to achieving balanced inhibition of NMDA receptors and monoamine transporters (SERT, DAT, NET) [1]. Recent studies on heterocycle-fused derivatives show significant antidepressant-like effects in vivo at doses as low as 1 mg/kg without addiction risk, validating the scaffold's therapeutic potential [2].

Subtype-Selective NMDA Receptor Probe Development

The 4-phenylcyclohexyl motif can be optimized for high affinity at specific NMDA receptor subunits, such as GluN2B. As evidenced by compound cis-6h (Ki = 2.3 nM), this scaffold can achieve low nanomolar potency [1]. Researchers can utilize (4-phenylcyclohexyl)methanamine to develop chemical probes for studying GluN2B-containing receptors or as a foundation for creating antagonists with a defined selectivity profile against related targets like sigma receptors [2].

Novel Opioid Analog Development with Atypical Pharmacophore

Derivatization of the 4-phenylcyclohexyl structure can yield opioid ligands with a unique binding profile. The development of AP01 (4-phenyl-AH-7921) demonstrates that 4-phenyl substitution can create a mixed μ-/κ-opioid receptor ligand with an exceptionally high affinity for the serotonin transporter (SERT, Ki = 4 nM) [1]. This atypical pharmacology may lead to analgesics with a different spectrum of effects and side effects compared to traditional opioids.

Pharmacology Research: Analgesic and Anticonvulsant Mechanisms

The compound and its derivatives serve as valuable tools for investigating the interplay between glutamatergic, monoaminergic, and opioidergic systems in the CNS. Studies show that 4-phenylcyclohexyl derivatives can produce potent analgesic effects in the phenylquinone test, without the sympathomimetic side effects seen with other analgesics [1]. Furthermore, related arylcyclohexylamines are effective in MES seizure models, making this scaffold relevant for exploring anticonvulsant mechanisms [2].

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